molecular formula C16H27NO4 B1262953 N-(3-oxododecanoyl)-D-homoserine lactone

N-(3-oxododecanoyl)-D-homoserine lactone

Cat. No.: B1262953
M. Wt: 297.39 g/mol
InChI Key: PHSRRHGYXQCRPU-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-oxododecanoyl)-D-homoserine lactone is a chiral variant of the well-characterized N-acyl homoserine lactone (AHL) quorum-sensing signal. The prototypical L-isomer, specifically N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL or C12), is a crucial inter-kingdom signaling molecule produced by the opportunistic pathogen Pseudomonas aeruginosa . It serves as the autoinducer for the LasI/LasR quorum-sensing system, regulating the expression of numerous bacterial virulence factors and behaviors, such as elastase production, biofilm formation, and rhamnolipid synthesis . In research settings, this compound is invaluable for studying bacterial communication, population dynamics, and pathogenicity. Beyond its role in bacteriology, it exerts profound effects on host mammalian cells. It has been demonstrated to induce apoptosis in various cell types, including immune cells, fibroblasts, and epithelial cells, primarily by triggering mitochondrial outer membrane permeabilization (MOMP) and activating effector caspases . Furthermore, it acts as a potent immunomodulator; it can suppress the production of the pro-inflammatory cytokine TNFα while amplifying the anti-inflammatory cytokine IL-10 in LPS-stimulated macrophages , and it inhibits T-cell differentiation and cytokine production . A key mechanism of its action on host cells involves its interaction with the plasma membrane, where it efficiently modifies lipid-ordered domains (lipid rafts), disrupting essential cellular signaling processes . Researchers utilize this compound to investigate host-pathogen interactions, innate and adaptive immune responses, and the fundamental mechanisms of programmed cell death. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H27NO4

Molecular Weight

297.39 g/mol

IUPAC Name

3-oxo-N-[(3R)-2-oxooxolan-3-yl]dodecanamide

InChI

InChI=1S/C16H27NO4/c1-2-3-4-5-6-7-8-9-13(18)12-15(19)17-14-10-11-21-16(14)20/h14H,2-12H2,1H3,(H,17,19)/t14-/m1/s1

InChI Key

PHSRRHGYXQCRPU-CQSZACIVSA-N

SMILES

CCCCCCCCCC(=O)CC(=O)NC1CCOC1=O

Isomeric SMILES

CCCCCCCCCC(=O)CC(=O)N[C@@H]1CCOC1=O

Canonical SMILES

CCCCCCCCCC(=O)CC(=O)NC1CCOC1=O

Origin of Product

United States

Biosynthesis and Regulation of N 3 Oxododecanoyl D Homoserine Lactone

Active Efflux Mechanisms (e.g., MexAB-OprM)

In P. aeruginosa, the transport of OdDHL out of the cell is not left to chance. It is actively facilitated by multidrug efflux pumps, which are complex protein machineries spanning the inner and outer bacterial membranes. nih.govnih.gov The most prominent of these is the MexAB-OprM system.

The MexAB-OprM pump is a member of the Resistance-Nodulation-Division (RND) family of transporters. nih.govmdpi.com Though well-known for its role in pumping antibiotics out of the cell and conferring multidrug resistance, it also plays a physiological role in quorum sensing. nih.govmdpi.com Research has shown that MexAB-OprM actively exports OdDHL from the cytoplasm directly into the external environment. nih.govnih.gov

This active efflux is believed to serve several purposes:

Signal Fidelity : It ensures that the cell's primary signal, OdDHL, is efficiently exported. nih.gov

System Sensitivity : By keeping the intracellular concentration of OdDHL low, the LasR receptor remains unbound and sensitive to changes in the extracellular signal concentration. nih.gov

Exclusion of Non-native Signals : It has been proposed that MexAB-OprM may help "select" the correct bacterial language by preventing other, structurally similar AHLs from entering the cell and interfering with the LasR receptor. nih.gov

Strains of P. aeruginosa that overexpress the MexAB-OprM pump have been shown to produce lower levels of QS-dependent virulence factors, an effect attributed to the excessive efflux of the OdDHL signal, which prevents it from reaching the concentration required to activate LasR. nih.gov The interaction between the signal molecule and the efflux pump is expected to be highly specific; therefore, the D-enantiomer would likely be a poor substrate for this transport system.

Passive Diffusion Across Bacterial Membranes

In addition to active transport, AHLs are known to be small, diffusible molecules capable of passing through lipid membranes. wikipedia.orgnih.gov The structure of OdDHL, with its hydrophilic homoserine lactone ring and its long, hydrophobic acyl chain, gives it amphipathic properties that allow it to interact with and cross the bacterial cell membrane. wikipedia.orgnih.gov

The efficiency of passive diffusion for AHLs is generally inversely related to the length of the acyl chain. While shorter-chain AHLs are thought to diffuse across membranes quite freely, the situation for long-chain AHLs like OdDHL is more complex. nih.gov Some studies suggest that P. aeruginosa cells are not freely permeable to OdDHL and that active efflux via pumps like MexAB-OprM is the predominant mechanism for its release. nih.gov Other work has demonstrated that OdDHL is capable of inserting itself into lipid domains within membranes, a property that facilitates its movement across the lipid bilayer. nih.gov It is likely that both passive diffusion and active efflux contribute to the establishment of the extracellular signal concentration necessary for quorum sensing to function.

Interactive Data Table: Key Proteins in OdDHL Synthesis and Transport

Use the filter to explore the proteins involved in the lifecycle of N-(3-oxododecanoyl)-L-homoserine lactone.

Interactive Data Table: Transport Mechanisms for OdDHL

Use the filter to compare the different ways N-(3-oxododecanoyl)-L-homoserine lactone moves across the bacterial cell envelope.

Molecular Mechanisms of N 3 Oxododecanoyl D Homoserine Lactone Action in Bacterial Quorum Sensing

Interaction with Cognate Receptors

The primary intracellular receptor for N-(3-oxododecanoyl)-D-homoserine lactone is the transcriptional regulator protein LasR. researchgate.netfrontiersin.orgnih.gov The binding of the signaling molecule to this receptor is a critical first step in the activation of the QS cascade.

Binding to LasR Transcriptional Regulator

This compound, also known as 3O-C12-HSL, binds to the N-terminal ligand-binding domain (LBD) of the LasR protein. researchgate.netbiorxiv.org This interaction is highly specific, and the stability of the LasR protein increases with the length of the acyl chain of the homoserine lactone ligand. pnas.org The binding of 3O-C12-HSL to LasR is essential for the subsequent activation of the receptor and its ability to regulate gene expression. frontiersin.org Studies have shown that in the absence of 3O-C12-HSL, LasR is not in an active form capable of binding to its target DNA sequences. frontiersin.org The interaction involves conserved residues within the LBD and can also involve beta turns in the vicinity of the DNA binding domain. researchgate.netbiorxiv.org

Conformational Changes and Activation of LasR-N-(3-oxododecanoyl)-D-homoserine lactone Complex

The binding of this compound to LasR induces a significant conformational change in the protein. researchgate.netbiorxiv.org This change is crucial for the activation of the LasR-N-(3-oxododecanoyl)-D-homoserine lactone complex. The binding of the ligand stabilizes the LasR protein and promotes its dimerization. biorxiv.orgnih.gov This dimerization is a prerequisite for the complex to bind to specific DNA sequences known as "lux boxes" located in the promoter regions of target genes. biorxiv.org The activated dimer is then capable of recruiting RNA polymerase and initiating the transcription of downstream genes.

Regulation of Gene Expression

The activated LasR-N-(3-oxododecanoyl)-D-homoserine lactone complex is a potent transcriptional regulator that controls the expression of a large number of genes, many of which are directly involved in the virulence and survival of P. aeruginosa.

Activation of Downstream Virulence Genes (e.g., lasB, toxA)

The LasR-3O-C12-HSL complex directly activates the expression of numerous virulence genes. nih.gov Among the most well-characterized of these are lasB, which encodes for the elastase enzyme, and toxA, which encodes for exotoxin A. nih.govasm.org The expression of these virulence factors is tightly correlated with the presence of an active LasR-3O-C12-HSL complex. nih.govasm.org Studies have shown that in clinical isolates from chronic infections, the transcription of lasR correlates with the transcription of lasA, lasB, and toxA. asm.org

GeneEncoded ProteinFunctionReference
lasBElastaseTissue damage, invasion nih.govasm.org
toxAExotoxin AInhibition of host protein synthesis nih.govasm.org

Control of Biofilm Development Genes

The LasR-N-(3-oxododecanoyl)-D-homoserine lactone system plays a pivotal role in the formation of biofilms, which are structured communities of bacterial cells that are highly resistant to antibiotics and host immune defenses. researchgate.netbiorxiv.org The activated LasR complex regulates the expression of genes essential for all stages of biofilm development, from initial attachment to the maturation of the biofilm structure. researchgate.net The inability of some bacterial isolates to produce biofilms has been linked to conformational changes in the LasR protein, highlighting its importance in this process. researchgate.net

ProcessRole of LasR-3O-C12-HSLKey Genes/MechanismsReference
Biofilm FormationCentral regulatorRegulation of adhesion, matrix production, and structural development genes researchgate.netbiorxiv.org

Modulation of Other Quorum Sensing Signals (e.g., rhlR, lasI)

The LasR-N-(3-oxododecanoyl)-D-homoserine lactone system is at the top of a hierarchical QS cascade in P. aeruginosa. nih.gov The activated LasR complex positively regulates the expression of another QS system, the rhl system, by activating the transcription of rhlR, which encodes the receptor for a second signaling molecule, N-butanoyl-L-homoserine lactone (C4-HSL). frontiersin.orgnih.gov Furthermore, the LasR-3O-C12-HSL complex also positively regulates the expression of lasI, the gene responsible for the synthesis of this compound itself, creating a positive feedback loop. asm.org However, under certain conditions, such as surface growth, the production of 3-oxo-C12-HSL can be dependent on RhlR even in the absence of a functional LasR. asm.org

Target Gene/SystemRegulatory EffectMechanismReference
rhlRActivationDirect transcriptional activation frontiersin.orgnih.gov
lasIActivationPositive feedback loop asm.org

Impact on Bacterial Community Behaviors

This compound, more commonly referred to as N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL) in scientific literature, is a key signaling molecule in the quorum sensing (QS) systems of many Gram-negative bacteria, most notably Pseudomonas aeruginosa. abcam.com As an autoinducer in the las QS system, it plays a pivotal role in orchestrating collective behaviors that are crucial for bacterial survival, adaptation, and pathogenicity. mdpi.comyoutube.com This molecule, produced by the LasI synthase, accumulates in the environment as the bacterial population density increases. researchgate.netasm.org Upon reaching a threshold concentration, it binds to and activates the transcriptional regulator LasR, which in turn modulates the expression of a wide array of genes that govern community behaviors. mdpi.comnih.govbiorxiv.org

Coordination of Biofilm Maturation and Architecture

N-(3-oxododecanoyl)-L-homoserine lactone is integral to the formation, development, and structural integrity of bacterial biofilms. nih.govcaister.com Biofilms are structured communities of bacterial cells enclosed in a self-produced polymeric matrix, which offers protection from environmental stresses, including host immune responses and antibiotics. biorxiv.org The las system, through the action of 3O-C12-HSL, is a master regulator of this process in Pseudomonas aeruginosa. mdpi.com

Research has demonstrated that the concentration of 3O-C12-HSL within a mature P. aeruginosa biofilm can reach levels significantly higher (in excess of 600 µM) than those found in planktonic (free-swimming) cultures. caister.com This high concentration is essential for coordinating the expression of genes necessary for the complex architecture of the biofilm. The influence of 3O-C12-HSL extends to multispecies communities as well. In mixed-species biofilms, the presence of P. aeruginosa and its QS signals can significantly alter the community structure. For instance, in a community containing Klebsiella pneumoniae and Providencia protegens, P. aeruginosa QS mutants (lacking the ability to produce or respond to AHLs) resulted in biofilms with altered proportions of the different species and affected the microcolony size of K. pneumoniae. frontiersin.org

The role of 3O-C12-HSL is not limited to promoting biofilm formation. It also influences the maintenance of the biofilm architecture. For example, the production of rhamnolipids, which is partly controlled by the las system, is important for maintaining the channels within the biofilm structure that are necessary for nutrient and waste transport. caister.comnih.gov Studies have also shown that exogenous application of certain N-acyl homoserine lactones (AHLs) can enhance biofilm formation and alter its structure in a concentration-dependent manner. scienceopen.com

Table 1: Impact of N-(3-oxododecanoyl)-L-homoserine lactone on Biofilm Characteristics

Feature Role of N-(3-oxododecanoyl)-L-homoserine lactone Research Findings
Biofilm Formation Essential for initiation and development Mutants in the las system show deficient biofilm formation. mdpi.com Plays a pivotal role in proliferation and persistence in the host. nih.gov
Structural Architecture Influences the development of complex 3D structures High concentrations within the biofilm ( >600 µM) are required for maturation. caister.com
Multispecies Interactions Modulates community composition and structure Affects microcolony size and species proportions in mixed biofilms. frontiersin.org
Matrix Production Regulates components of the extracellular polymeric substance (EPS) Controls factors like rhamnolipids which are important for biofilm channel maintenance. caister.comnih.gov

Regulation of Secreted Extracellular Virulence Factors

A primary function of the 3O-C12-HSL-mediated las system is the tight regulation of numerous virulence factors, which are molecules that contribute to the pathogenicity of bacteria. researchgate.netnih.gov The expression of these factors is a coordinated effort, timed to coincide with a high population density to overwhelm host defenses and establish a successful infection. nih.gov The las system sits (B43327) at the top of a hierarchical regulatory cascade in P. aeruginosa, controlling other QS systems like rhl and the Pseudomonas quinolone signal (PQS) system. frontiersin.orgpnas.org

The activation of LasR by 3O-C12-HSL leads to the transcription of a large number of genes encoding secreted enzymes and toxins. frontiersin.org These include:

Elastases (LasA and LasB): These proteases degrade elastin, a key component of connective tissue, causing significant tissue damage. The las system directly activates their expression. nih.govasm.org

Alkaline Protease: Another enzyme that contributes to tissue damage and the breakdown of host proteins. nih.gov

Exotoxin A: A potent toxin that inhibits protein synthesis in eukaryotic cells. frontiersin.org

Pyocyanin (B1662382): A blue-green pigment with redox-active properties that can generate reactive oxygen species, causing oxidative stress and damage to host cells. nih.govasm.orgresearchgate.net

Rhamnolipids: Surfactants that are involved in motility and biofilm development, and also possess hemolytic activity. nih.govfrontiersin.org

Interestingly, recent studies have shown that even in the absence of its cognate receptor LasR, 3O-C12-HSL can still upregulate the production of virulence factors like pyocyanin and LasB elastase in neighboring cells, highlighting its role in shaping community-level responses. asm.orgasm.orgresearchgate.net

Table 2: Key Virulence Factors Regulated by N-(3-oxododecanoyl)-L-homoserine lactone

Virulence Factor Function Regulatory System
LasB Elastase Degrades elastin, collagen, and other host proteins. asm.org las system nih.gov
LasA Protease Staphylolytic and elastolytic activity. asm.org las system nih.gov
Alkaline Protease Tissue damage, degradation of host proteins. las system nih.gov
Exotoxin A Inhibition of eukaryotic protein synthesis. las system frontiersin.org
Pyocyanin Redox-active toxin, generates oxidative stress. nih.govasm.org Hierarchically regulated by las and rhl systems. pnas.org
Rhamnolipids Surfactant, hemolytic activity, role in motility. nih.govfrontiersin.org Hierarchically regulated by las and rhl systems. nih.gov
LecA (PA-IL) Galactophilic lectin, involved in cell adhesion. RhlR/C4-HSL dependent, but influenced by the las hierarchy. pnas.org

Influence on Motility and Colonization

The ability of bacteria to move and colonize new surfaces is critical for establishing infections and thriving in diverse environments. asm.org N-(3-oxododecanoyl)-L-homoserine lactone plays a significant role in regulating bacterial motility, particularly swarming motility in P. aeruginosa. Swarming is a rapid, coordinated movement of a bacterial population across a semi-solid surface, which is distinct from individual cell swimming or twitching motility. nih.govbiorxiv.org

Research has shown that swarming in P. aeruginosa is a complex process requiring functional flagella and type IV pili, and it is dependent on cell-to-cell signaling through the las and rhl quorum-sensing systems. nih.gov Mutants unable to produce or respond to 3O-C12-HSL (e.g., lasI or lasR mutants) exhibit reduced or delayed swarming behavior. This is partly because the production of rhamnolipids, which act as a wetting agent to reduce surface tension and facilitate movement, is controlled by this QS hierarchy. nih.gov

Successful colonization of various ecological niches, from soil to hospital environments and host tissues, relies on the bacterium's capacity to adapt its behavior in response to environmental cues, including the concentration of self-produced signal molecules. asm.orgresearchgate.net By controlling the expression of virulence factors and coordinating behaviors like biofilm formation and motility, 3O-C12-HSL is central to the ability of P. aeruginosa to colonize surfaces, establish persistent infections, and compete with other microorganisms. asm.orgpnas.org

Interkingdom Signaling: N 3 Oxododecanoyl D Homoserine Lactone and Host Cell Modulation

Mechanisms of N-(3-oxododecanoyl)-D-homoserine lactone Entry into Eukaryotic Cells

This compound is a small, lipid-soluble molecule, a characteristic that facilitates its entry into eukaryotic cells. mdpi.comnih.govfrontiersin.org Its structure, featuring a hydrophilic homoserine lactone ring and a hydrophobic 12-carbon acyl side chain, gives it membrane-permeant properties, allowing it to cross the plasma membrane of host cells such as osteoblasts, epithelial cells, and fibroblasts. mdpi.comfrontiersin.org

Research on intestinal epithelial Caco-2/TC7 cells has demonstrated the rapid internalization of this molecule. mdpi.com In one study, approximately 50% of the compound entered the cells within five minutes, and after an hour, about 90% was found within the cell lysates when enzymatic degradation was inhibited. mdpi.com This suggests an efficient and unregulated mode of entry into mammalian cells. mdpi.com Furthermore, the molecule's interaction with the plasma membrane is a key aspect of its mechanism. It has been shown to insert itself into the lipid bilayer, leading to the disruption of specialized membrane microdomains known as lipid rafts. nih.govresearchgate.net

Influence on Eukaryotic Cellular Pathways and Signaling

Once inside the host cell, this compound exerts a wide range of effects by modulating critical cellular signaling pathways.

The Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of immune and inflammatory responses, is a notable target of this compound. The molecule is recognized as an activator of the NF-κB transcription factor. scbt.comcaymanchem.com For instance, in human corneal epithelial cells, treatment with the compound leads to the activation and subsequent nuclear translocation of NF-κB. nih.gov Similarly, it has been shown to transcriptionally regulate the production of Interleukin-8 (IL-8) in human lung fibroblasts and epithelial cells through the activation of NF-κB and activator protein-2. caymanchem.comlipidmaps.org

However, the influence of this compound on the NF-κB pathway can be complex and context-dependent. Some studies report an inhibitory effect, particularly in the presence of other inflammatory stimuli. nih.govresearchgate.net For example, it can attenuate lipopolysaccharide (LPS)-induced inflammation in RAW264.7 mouse macrophage cells by suppressing NF-κB activation. nih.govresearchgate.net Conversely, in LPS-stimulated macrophages, it has also been found to potentiate NF-κB DNA-binding activity, which contributes to the increased production of the anti-inflammatory cytokine IL-10. nih.gov

Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are crucial for regulating cellular processes like proliferation, differentiation, and apoptosis, are also modulated by this compound. Research has demonstrated that the p38 MAPK pathway, but not the p42/44 MAPK pathway, is activated in human macrophages in response to the compound. researchgate.net This activation of p38 MAPK was linked to an increase in the phagocytic activity of the macrophages. researchgate.net The involvement of p38 and ERK MAPKs has also been noted in mediating proinflammatory effects. researchgate.net Furthermore, the directed migration (chemotaxis) of human neutrophils induced by this quorum-sensing molecule involves a signaling pathway that includes MAPK. nih.gov

The Unfolded Protein Response (UPR) is a cellular stress response related to the endoplasmic reticulum (ER). This compound has been shown to trigger this pathway. In RAW264.7 macrophage cells, the compound can effectively induce the expression of genes and proteins associated with the UPR without compromising cell viability. nih.gov This activation of the UPR is significant as it has been inversely correlated with LPS-induced inflammatory responses, suggesting a mechanism by which the molecule can suppress inflammation through UPR-mediated inhibition of NF-κB. nih.gov The ability of this compound to activate the UPR has also been observed in human aortic endothelial cells. nih.gov

The compound has a profound impact on the structure and function of mitochondria, the powerhouses of the cell. nih.govnih.gov Studies in fibroblasts and intestinal epithelial cells have revealed that exposure to this compound leads to significant changes in mitochondrial networks and their energy-producing capabilities. nih.govfrontiersin.org

Key effects on mitochondria include:

Morphological Changes : It induces the fragmentation of the mitochondrial network and disrupts the ultrastructure of the inner mitochondrial membrane and cristae. nih.govnih.govfrontiersin.org

Bioenergetic Alterations : The compound alters respiration and other energetic characteristics, leading to a decrease in the mitochondrial membrane potential. nih.govnih.gov

Proteome Remodeling : It causes differential expression of mitochondrial proteins involved in structural organization, the electron transport chain, and stress responses. nih.govnih.gov

Apoptosis Induction : The molecule can trigger mitochondrial outer membrane permeabilization, which is a critical step in apoptosis. researchgate.net It also causes an increase in mitochondrial calcium levels, which can lead to mitochondrial depolarization and apoptosis. biorxiv.orgbiorxiv.org

Table 1: Effects of this compound on Mitochondrial Functions

FeatureObserved EffectCell Types StudiedCitations
Network Morphology Fragmentation of mitochondrial network, disruption of cristae and inner membrane ultrastructure.Fibroblasts, Intestinal Epithelial Cells nih.govnih.govfrontiersin.org
Bioenergetics Altered respiration, decreased mitochondrial membrane potential.Fibroblasts, Intestinal Epithelial Cells, HNSCC cells nih.govnih.govbiorxiv.org
Proteome Differential expression of proteins for structure, electron transport, and stress response.Fibroblasts, Intestinal Epithelial Cells nih.govnih.govfrontiersin.org
Calcium Homeostasis Increased mitochondrial calcium concentration.HNSCC cells biorxiv.orgbiorxiv.org
Apoptotic Signaling Induces mitochondrial outer membrane permeabilization.Mouse Embryonic Fibroblasts researchgate.net

Lipid rafts are specialized microdomains within the plasma membrane enriched in cholesterol and sphingolipids, serving as platforms for signal transduction. nih.govnih.govresearchgate.net this compound is a potent modifier of these lipid-ordered domains. nih.govnih.govwilddata.cn

Research indicates that the molecule inserts itself into the lipid-ordered domains of host cells, causing their dissolution. nih.gov This disruption has significant consequences for cellular signaling. When compared to methyl-β-cyclodextrin, a compound commonly used to disrupt lipid rafts by extracting cholesterol, this compound was found to be more efficient at altering the domains on a molar basis and did so without significantly depleting membrane lipids. nih.gov This specific action on lipid rafts highlights a key mechanism by which this bacterial signaling molecule can hijack host cell functions. nih.gov

Table 2: Summary of Cellular Pathways Modulated by this compound

Pathway/TargetEffectResearch ContextCitations
NF-κB Pathway Activation and nuclear translocation; can also inhibit LPS-induced activation.Human corneal epithelial cells, human lung fibroblasts, mouse macrophages. nih.govscbt.comcaymanchem.comnih.govresearchgate.netnih.gov
MAPK Pathways Activation of p38 MAPK.Human macrophages, human neutrophils. researchgate.netnih.gov
Unfolded Protein Response (UPR) Induction of UPR-responsive genes and proteins.Mouse macrophages, human aortic endothelial cells. nih.gov
Mitochondrial Function Network fragmentation, decreased membrane potential, altered proteome.Fibroblasts, intestinal epithelial cells. nih.govnih.govfrontiersin.org
Lipid Rafts Dissolution and alteration of lipid-ordered domains.Immune cells. nih.govnih.govwilddata.cn

This compound-Induced Eukaryotic Cellular Responses

This compound, a key quorum-sensing molecule, demonstrates significant immunomodulatory activity by directly influencing host eukaryotic cellular responses. This molecule can orchestrate a complex interplay of inflammatory and anti-inflammatory pathways, highlighting its role in the host-pathogen interface.

This compound exhibits a dual role in regulating cytokine production, capable of both amplifying and suppressing inflammatory signals depending on the specific mediator and cellular context.

Research has shown that this compound can induce the production of several pro-inflammatory cytokines. In human lung fibroblasts and bronchial epithelial cells, this molecule stimulates the production of Interleukin-8 (IL-8), a potent chemoattractant for neutrophils. nih.govcaymanchem.com This induction of IL-8 is transcriptionally regulated. caymanchem.com Furthermore, dermal injections of this compound in mice have been shown to stimulate a significant increase in the messenger RNA (mRNA) for Interleukin-1α (IL-1α) and Interleukin-6 (IL-6), both of which are key players in the acute inflammatory response. nih.gov

Table 1: Upregulation of Pro-inflammatory Mediators by this compound

Mediator Affected Cell Type/Model Observed Effect
IL-8 Human lung fibroblasts, Human bronchial epithelial cells Increased production
IL-1α Mouse dermal injection model Increased mRNA expression
IL-6 Mouse dermal injection model Increased mRNA expression

Conversely, this compound has been observed to suppress the production of key pro-inflammatory cytokines. It inhibits the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-12 (IL-12) by lipopolysaccharide (LPS)-stimulated macrophages. nih.gov This inhibitory effect on TNF-α and IL-12 is a critical aspect of its immunomodulatory function, potentially aiding in the evasion of host immune responses.

Table 2: Downregulation of Pro-inflammatory Cytokines by this compound

Cytokine Affected Cell Type Observed Effect
TNF-α LPS-stimulated macrophages Inhibition of production
IL-12 LPS-stimulated macrophages Inhibition of production

In addition to its varied effects on pro-inflammatory mediators, this compound can also enhance anti-inflammatory responses. Specifically, it has been shown to amplify the production of Interleukin-10 (IL-10) in activated macrophages. caymanchem.com IL-10 is a potent anti-inflammatory cytokine that plays a crucial role in resolving inflammation and maintaining immune homeostasis.

Table 3: Amplification of Anti-inflammatory Cytokines by this compound

Cytokine Affected Cell Type Observed Effect
IL-10 Activated macrophages Amplified production

This compound has been demonstrated to play a pivotal role in the inflammatory process through the induction of Cyclooxygenase-2 (COX-2) and the subsequent production of Prostaglandin E2 (PGE2). nih.gov Studies have reported that this molecule induces COX-2 expression in human lung fibroblasts. nih.gov Dermal injections in mice also led to the induction of COX-2 expression. nih.gov The enzyme COX-2 is critical for the conversion of arachidonic acid into prostaglandins, including PGE2, which are key mediators of inflammation, contributing to edema, inflammatory infiltrate, and pain. nih.govrndsystems.com

Table 4: Induction of COX-2 and PGE2 by this compound

Molecule Affected Cell Type/Model Observed Effect
Cyclooxygenase-2 (COX-2) Human lung fibroblasts, Mouse dermal injection model Induced expression
Prostaglandin E2 (PGE2) Human lung fibroblasts Induced production

The influence of this compound extends to the regulation of matrix metalloproteinases (MMPs), which are enzymes responsible for the degradation of extracellular matrix components. The induction of pro-inflammatory cytokines such as TNF-α and IL-1β can, in turn, lead to an increase in the expression of MMP9 in decidual cells. nih.gov Furthermore, Prostaglandin E2 (PGE2), whose production is induced by this compound, has been shown to stimulate the secretion of MMP-9 in human T cells. nih.gov This suggests an indirect but significant role for this compound in the regulation of MMP9 expression, which is crucial in processes such as tissue remodeling and immune cell migration.

Effects on Mucin Production (e.g., MUC5AC)

The quorum-sensing molecule N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) has been shown to interact with intestinal epithelial cells and influence their apoptotic responses, with mucins playing a protective role. nih.gov Research on Caco-2 intestinal epithelial cells has demonstrated that the expression of Mucin 3 (MUC3) can protect these cells from apoptosis induced by 3-oxo-C12-HSL. nih.gov Differentiated Caco-2 cells, which have higher levels of MUC3, are more resistant to the cytotoxic effects of the compound compared to undifferentiated cells. nih.gov Furthermore, reducing MUC3 expression in undifferentiated Caco-2 cells using siRNA led to increased cell death when exposed to 3-oxo-C12-HSL. nih.gov This suggests that MUC3 is a key factor in the survival of intestinal epithelial cells in the presence of this bacterial signaling molecule. nih.gov While these findings highlight an important interaction between this compound and mucins, specific research detailing the direct effects of this compound on the production of MUC5AC, a major respiratory mucin, is not extensively covered in the current body of literature.

Specific Cellular Apoptosis Induction and Mechanisms

This compound is a potent inducer of apoptosis in various host immune cells, a process central to its immunomodulatory effects and its role in the pathogenesis of Pseudomonas aeruginosa infections.

This compound has been shown to specifically accelerate apoptosis in macrophages and neutrophils. nih.govasm.orgnih.gov This pro-apoptotic activity is concentration- and time-dependent. nih.govasm.org Studies have demonstrated that this molecule, but not other N-acyl-homoserine lactones (AHLs) with shorter acyl chains like N-butyryl-L-homoserine lactone (C4-HSL), induces significant loss of viability in these immune cells. nih.govasm.org The induction of apoptosis in macrophages and neutrophils by this compound is a specific effect, suggesting a targeted interaction with cellular pathways in these phagocytes, which may represent a strategy for the bacterium to evade the host's immune response. nih.govasm.orgnih.gov The cytotoxic activity has been observed in bone marrow-derived macrophages as well as monocytic cell lines. nih.govasm.org

In human umbilical vein endothelial cells, this compound induces apoptosis through a pathway dependent on Receptor-Interacting Protein Kinase 1 (RIPK1). nih.govfrontiersin.org Treatment with this quorum-sensing molecule leads to a dose-dependent reduction in endothelial cell viability, an effect that is enhanced when co-administered with lipopolysaccharide (LPS). nih.govfrontiersin.org The activation of the RIPK1 pathway is a key mechanism, leading to the subsequent activation of caspases. nih.govfrontiersin.org The process is characterized by an increase in apoptotic cell death, which can be mitigated by the use of a RIPK1 inhibitor, such as necrostatin-1. nih.govfrontiersin.org This suggests that targeting the RIPK1 pathway could be a potential strategy to preserve endothelial integrity during infections where this molecule is present. nih.govfrontiersin.org

The apoptotic pathways triggered by this compound involve the classical mediators of programmed cell death, including caspases and the release of cytochrome c from the mitochondria. The induction of apoptosis by this molecule is largely dependent on the activation of caspase-3 and caspase-7. The activation of these effector caspases is a hallmark of apoptosis and is essential for the execution of cell death in response to this bacterial signal.

Furthermore, the apoptotic process initiated by this compound is linked to the mitochondrial or intrinsic pathway of apoptosis. This is evidenced by the release of cytochrome c from the mitochondria into the cytosol. This release is a critical event that leads to the activation of the caspase cascade. Interestingly, the ability of this compound to cause mitochondrial outer membrane permeabilization and subsequent cytochrome c release appears to be independent of the activation of both initiator and effector caspases, suggesting a direct action on the mitochondria. The activation of caspase-9, an initiator caspase in the intrinsic pathway, is also implicated in this process.

Apoptotic MechanismKey FindingsAffected Cell TypesCitations
Caspase Activation Induction of apoptosis is dependent on the activation of effector caspases-3 and -7.Fibroblasts
Cytochrome c Release Triggers the release of cytochrome c from mitochondria, initiating the intrinsic apoptotic pathway.Fibroblasts, Osteoblasts
RIPK1-Dependence Apoptosis in endothelial cells is mediated through the activation of the RIPK1 pathway.Endothelial Cells nih.govfrontiersin.org

In Vivo Immunomodulatory Activities

This compound exhibits significant immunomodulatory effects on both T-cell and B-cell mediated immune responses. This molecule has been shown to inhibit the proliferation of T-lymphocytes and modulate cytokine production. In vitro studies using T-cell receptor-transgenic mouse splenic CD4 T cells have demonstrated that the compound inhibits both primary and secondary antigen-specific cytokine responses and suppresses the differentiation of both Th1 and Th2 cells. The inhibitory effect on T-cell activation appears to occur at an early stage of the activation process.

In terms of B-cell responses, this compound can modulate antibody production. At higher concentrations, it has been found to inhibit total specific antibody production by antigen-stimulated spleen cells. However, at lower concentrations, it can stimulate antibody production, seemingly by increasing the proportion of the IgG1 isotype, which suggests a potential shift in the immune response. Furthermore, it has been reported to promote the generation of regulatory T-cells (iTregs) by preventing the maturation of human monocyte-derived dendritic cells, which in turn influences the T-cell response.

Immune ResponseEffect of this compoundCitations
T-Cell Response Inhibition of proliferation and cytokine production. Suppression of Th1 and Th2 differentiation.
B-Cell Response Inhibition of total antibody production at high concentrations. Stimulation of IgG1 production at low concentrations.
Dendritic Cell Maturation Prevents maturation of human monocyte-derived dendritic cells, promoting the induction of regulatory T-cells.

Impact on Underlying Immune Bias (Th1/Th2)

This compound (OdDHL), a quorum-sensing molecule produced by Pseudomonas aeruginosa, demonstrates significant immunomodulatory activity, particularly in influencing the critical balance between T-helper 1 (Th1) and T-helper 2 (Th2) immune responses. asm.orgresearchgate.net The Th1/Th2 paradigm is central to the direction of an adaptive immune response, with Th1 cells driving pro-inflammatory, cell-mediated immunity and Th2 cells promoting antibody-mediated responses. Research indicates that OdDHL's effect on this balance is complex and can be contradictory, suggesting a sophisticated mechanism of immune manipulation by the bacterium.

Studies have shown that OdDHL can inhibit the differentiation of both Th1 and Th2 cells, indicating a broad suppressive effect on T-cell responses. nih.govcapes.gov.br The precise outcome on the cytokine balance appears to depend on factors such as the concentration of the antigen and its affinity for the T-cell receptor (TCR). nih.govcapes.gov.br This context-dependent activity may explain some of the conflicting reports on its immunomodulatory nature. nih.govcapes.gov.br

Further complicating the picture, OdDHL has been found to potently down-regulate the production of Interleukin-12 (IL-12), a key cytokine that supports the development of Th1 cells. asm.org This action would suggest a shift away from a Th1 response. In line with this, the molecule has been observed to promote the production of Immunoglobulin E (IgE) by human peripheral blood mononuclear cells stimulated with Interleukin-4 (IL-4). asm.org At lower concentrations, it also appears to stimulate antibody production, particularly of the Immunoglobulin G1 (IgG1) isotype, which is typically associated with a Th2 response. asm.org In other models, particularly involving dendritic cells, OdDHL has been shown to mediate Th2 cell polarization. researchgate.netnih.gov

Conversely, some evidence points towards a Th1-promoting capability. In vivo studies where OdDHL was injected into the skin of mice revealed that it activates T-cells to produce the inflammatory cytokine Interferon-gamma (IFN-γ), a hallmark of a Th1 environment. nih.gov This suggests that OdDHL may contribute to pathogenesis by directly inducing inflammatory responses. nih.govasm.org Furthermore, OdDHL prevents the maturation of human monocyte-derived dendritic cells, switching them to a phenotype that produces high levels of Interleukin-10 (IL-10) but low levels of IL-12p70. researchgate.netnih.govnih.gov These dendritic cells then promote the generation of induced regulatory T-cells (iTregs), which also produce IL-10 and Transforming growth factor-beta (TGF-β), while reducing IFN-γ. researchgate.netnih.govnih.gov This induction of regulatory T-cells represents another layer of immune modulation, suppressing excessive inflammation but potentially aiding chronic infection.

The varied effects of OdDHL on the Th1/Th2 axis are summarized in the table below.

Effect of this compound on Immune Bias Key Findings Associated Immune Skew References
Cytokine Modulation Potently down-regulates IL-12, a Th1-supportive cytokine.Shift away from Th1 asm.org
Induces T-cells to produce IFN-γ.Promotes Th1 nih.gov
Switches dendritic cells to an IL-10high, IL-12p70low phenotype.Suppressive/Regulatory researchgate.netnih.govnih.gov
Inhibits differentiation of both Th1 and Th2 cells.General Suppression nih.govcapes.gov.br
Antibody Production Stimulates IgG1 isotype production at low concentrations.Promotes Th2 asm.org
Promotes IgE production in the presence of IL-4.Promotes Th2 asm.org
T-Cell Differentiation Modulates dendritic cell-mediated Th2 polarization.Promotes Th2 researchgate.netnih.gov
Promotes the generation of induced regulatory T-cells (iTregs).Suppressive/Regulatory researchgate.netnih.govnih.gov

Contribution to Host Responses During Bacterial Colonization

This compound is not merely a bacterial signaling molecule; it plays a direct and crucial role in the interplay between the pathogen and its host during colonization. nih.govnih.gov The expression of virulence factors regulated by OdDHL is a significant contributor to the ability of P. aeruginosa to establish an infection, colonize tissue, and disseminate. nih.gov The importance of this molecule is highlighted by studies using mutant strains of P. aeruginosa. In an acute pneumonia mouse model, bacterial strains with a deleted lasI gene, which is responsible for synthesizing OdDHL, showed a significantly diminished capacity to colonize the lungs. nih.gov

Beyond regulating its own virulence, OdDHL actively manipulates the host's inflammatory response to facilitate colonization. nih.gov When introduced into host tissue, OdDHL stimulates a potent inflammatory reaction. nih.govasm.org This response is characterized by the induction of a suite of pro-inflammatory cytokines and chemokines. nih.gov In vivo experiments have demonstrated that dermal injection of OdDHL leads to a significant increase in the messenger RNA (mRNA) for cytokines like Interleukin-1α (IL-1α) and Interleukin-6 (IL-6). nih.gov

Simultaneously, it triggers the expression of powerful chemokines responsible for recruiting immune cells to the site of infection. nih.gov These include Macrophage Inflammatory Protein 2 (MIP-2), which is a neutrophil chemoattractant, as well as Monocyte Chemotactic Protein 1 (MCP-1) and Macrophage Inflammatory Protein-1β (MIP-1β). nih.gov The induction of this broad range of inflammatory mediators leads to a substantial influx of white blood cells, which, while part of the host's defense, can also contribute to the tissue damage seen in P. aeruginosa infections. nih.gov The molecule also induces cyclooxygenase 2 (Cox-2), an enzyme linked to inflammation, edema, and pain. nih.gov This orchestrated inflammatory response, initiated by the bacterium's own signaling molecule, is a key feature of the host's reaction to colonization and is integral to the pathogenesis of the infection. nih.govasm.org

The table below details the specific inflammatory mediators induced by OdDHL in host tissues.

Inflammatory Mediator Function References
Interleukin-1α (IL-1α) Pro-inflammatory cytokine nih.gov
Interleukin-6 (IL-6) Pro-inflammatory cytokine nih.gov
Macrophage Inflammatory Protein 2 (MIP-2) Neutrophil chemoattractant nih.gov
Monocyte Chemotactic Protein 1 (MCP-1) Monocyte chemoattractant nih.gov
Macrophage Inflammatory Protein-1β (MIP-1β) Monocyte chemoattractant nih.gov
Cyclooxygenase 2 (Cox-2) Enzyme involved in inflammation and pain nih.gov
Interferon-gamma (IFN-γ) Pro-inflammatory cytokine, key for Th1 response nih.gov

Quorum Quenching Strategies Targeting N 3 Oxododecanoyl D Homoserine Lactone Signaling

Enzymatic Degradation of N-(3-oxododecanoyl)-D-homoserine lactone

One of the most direct methods of quorum quenching is the enzymatic inactivation of the signaling molecule itself. Two primary classes of enzymes, AHL lactonases and AHL acylases, have been identified that can degrade 3-oxo-C12-HSL, effectively silencing the communication pathway. wikipedia.org

AHL lactonases inactivate N-acyl-homoserine lactone (AHL) molecules by hydrolyzing the ester bond within the homoserine lactone ring, rendering the signal molecule unable to bind to its cognate receptor. wikipedia.orgnih.gov This process yields the corresponding N-acyl-homoserine. researchgate.net While this reaction can be reversible, it effectively prevents the activation of QS-dependent genes. wikipedia.org The first observation of this mechanism was in Bacillus species. wikipedia.org

Several AHL lactonases have been identified from various bacterial sources. For instance, the AiiA enzyme from Bacillus spp. is a well-characterized lactonase. wikipedia.org More recently, a highly stable AHL lactonase, designated AhlX, was identified in the marine bacterium Salinicola salaria. nih.gov This enzyme demonstrates significant stability, retaining nearly all of its activity after 12 days at 25°C and after 2 hours at 60°C, highlighting its potential for practical applications. nih.gov Mammalian paraoxonase (PON) enzymes also exhibit lactonase activity and can degrade 3-oxo-C12-HSL. sigmaaldrich.comsigmaaldrich.com

Table 1: Examples of AHL Lactonases Targeting 3-oxo-C12-HSL

Enzyme Family/NameSource Organism(s)Mechanism of ActionKey Findings
AiiA-family Bacillus spp.Hydrolyzes the lactone ring of the AHL molecule. wikipedia.orgAmong the first and most well-studied families of quorum-quenching lactonases. wikipedia.org
AhlX Salinicola salariaDegrades the lactone ring of various AHLs. nih.govExhibits high thermal and salt stability, making it a robust candidate for biotechnological use. nih.gov
Paraoxonases (PONs) MammalsDegrade 3-oxo-C12-HSL via lactonolysis. sigmaaldrich.comThe PON2 inhibitor TQ416 was shown to reverse the cellular effects of 3-oxo-C12-HSL, indicating PON2's role in its degradation. nih.gov

AHL acylases provide an alternative and irreversible method of AHL degradation by hydrolyzing the amide bond that links the acyl side chain to the homoserine lactone ring. wikipedia.orgresearchgate.net This action releases the homoserine lactone ring and a free fatty acid. expasy.org

In Pseudomonas aeruginosa PAO1, the gene pvdQ (also known as pa2385) encodes an AHL acylase that demonstrates specificity for long-chain AHLs. nih.govebi.ac.uk This enzyme effectively degrades 3-oxo-C12-HSL but shows no activity against shorter chain signals like N-butanoyl-L-homoserine lactone (C4-HSL). nih.govebi.ac.uk The PvdQ acylase has broad specificity for AHLs with acyl chains ranging from 11 to 14 carbons, irrespective of the substituent at the C3 position. expasy.orgnih.gov Overexpression of the gene for this acylase in P. aeruginosa leads to reduced production of virulence factors, demonstrating its in-situ quorum-quenching activity. nih.govebi.ac.uk Another acylase from P. aeruginosa, QuiP, also contributes to the degradation of multiple AHL types. researchgate.net

Table 2: Examples of AHL Acylases Targeting 3-oxo-C12-HSL

Enzyme NameSource OrganismEC NumberSubstrate SpecificityKey Findings
PvdQ (PA2385) Pseudomonas aeruginosa PAO13.5.1.97Degrades AHLs with acyl side chains of 11-14 carbons, including 3-oxo-C12-HSL. nih.govgenome.jpCleaves the acyl side chain from the HSL ring; its activity reduces virulence factor production in P. aeruginosa. nih.gov
QuiP Pseudomonas aeruginosa3.5.1.97Degrades multiple types of AHLs. researchgate.netgenome.jpWorks alongside PvdQ in P. aeruginosa to degrade AHL signals. researchgate.net

Interference with this compound Synthesis

A proactive quorum-quenching approach involves inhibiting the synthesis of the signal molecule itself. 3-oxo-C12-HSL is synthesized by the enzyme LasI, a member of the LuxI-family of AHL synthases. nih.gov These enzymes catalyze the reaction between S-adenosylmethionine (SAM) and an acylated-acyl carrier protein (acyl-ACP) to produce the AHL. nih.gov

The crystal structure of LasI has been determined, revealing the mechanism of AHL synthesis and providing a template for inhibitor design. nih.gov The structure shows a binding pocket for SAM and a tunnel-like structure for the acyl-ACP, which allows LasI to accommodate the long dodecanoyl side chain required for 3-oxo-C12-HSL production. nih.gov By understanding these structural features, it is possible to design molecules that block these binding sites, thereby preventing the synthesis of 3-oxo-C12-HSL. For example, research has identified AHL analogs, such as J8-C8 (N-3-oxocyclohex-1-enyl octanamide), that can inhibit the synthesis of other AHLs in a dose-dependent manner, demonstrating the feasibility of this strategy. nih.gov

Inhibition of this compound Receptor Binding

Once synthesized and accumulated, 3-oxo-C12-HSL exerts its effect by binding to its cognate intracellular receptor and transcriptional regulator, LasR. nih.govresearchgate.net The LasR/3-oxo-C12-HSL complex then activates the expression of a wide array of virulence genes. frontiersin.org Preventing this binding event is a key strategy for quorum quenching.

This can be achieved by developing antagonist molecules that bind to the ligand-binding domain of LasR but fail to induce the conformational change necessary for its activation. researchgate.net Such compounds act as competitive inhibitors, occupying the binding site and blocking the native autoinducer. frontiersin.org Molecular docking and virtual screening have become powerful tools to identify potential inhibitors. researchgate.netbiorxiv.org These computational methods have successfully identified compounds, including derivatives of flavones and benzamides, that show a higher binding affinity for LasR than the native 3-oxo-C12-HSL. researchgate.net Another approach involves using antibodies designed to specifically recognize and bind to 3-oxo-C12-HSL in the extracellular environment, thereby sequestering the molecule and preventing it from entering the cell and reaching the LasR receptor. nih.gov

Development of this compound Analogues and Antagonists

Significant research has focused on the rational design and synthesis of structural analogues of 3-oxo-C12-HSL that can act as potent antagonists of the LasR receptor. frontiersin.org These synthetic molecules often retain the core homoserine lactone ring but feature modified acyl side chains to enhance binding affinity to LasR while preventing its activation. frontiersin.org

One study successfully synthesized a series of novel AHL analogs, identifying 2-(4-bromophenyl)-N-(2-oxotetrapyridinefuran-3-yl) butanamide as a particularly effective inhibitor. frontiersin.org This compound robustly suppressed the expression of QS-related genes and inhibited biofilm formation without affecting bacterial growth. frontiersin.org Molecular docking studies revealed that this antagonist binds to key amino acid residues in the LasR active site—such as Trp 60, Asp 73, and Ser 129—that are also crucial for binding the natural ligand, 3-oxo-C12-HSL. frontiersin.org

Furthermore, heterocyclic chemistry has been employed to create bioisosteres, where parts of the AHL molecule are replaced with heterocyclic rings. mdpi.com For example, 2,5-disubstituted tetrazole derivatives have been identified as highly potent inhibitors of LasR. mdpi.com Similarly, triazole-containing analogues have been developed where the nitrogen atoms of the triazole ring mimic the 3-oxo group of the natural ligand, leading to strong antagonistic activity. mdpi.com

Table 3: Examples of Synthetic Antagonists of 3-oxo-C12-HSL

Compound ClassExample CompoundMechanism of ActionTarget Receptor
Substituted Butanamides 2-(4-bromophenyl)-N-(2-oxotetrapyridinefuran-3-yl) butanamideCompetitively binds to the LasR active site, blocking the native ligand. frontiersin.orgLasR
Tetrazoles PD12 (a 2,5-disubstituted tetrazole)Binds to a specific region of LasR, acting as a potent inhibitor. mdpi.comLasR
Triazoles C10 and C12 alkyl chain triazolesMimics the 3-oxo moiety of the natural ligand, providing a binding site that antagonizes the receptor. mdpi.comLasR

Advanced Research Methodologies for N 3 Oxododecanoyl D Homoserine Lactone Studies

Synthetic Approaches for N-(3-oxododecanoyl)-D-homoserine lactone and Analogues

The synthesis of this compound (OdDHL) and its analogues is crucial for producing the quantities needed for research and for creating molecular probes to study quorum sensing systems. cam.ac.ukfrontiersin.org General strategies often involve the acylation of a homoserine lactone core.

A robust and widely adopted method for synthesizing AHLs with a β-ketoamide moiety, such as OdDHL, involves the use of Meldrum's acid. cam.ac.uk In this approach, an appropriate acid chloride is reacted with Meldrum's acid to generate an acyl-Meldrum's acid adduct. This intermediate is then reacted in the same vessel with the hydrochloride or hydrobromide salt of α-amino-γ-butyrolactone to yield the target N-(3-oxoacyl)-homoserine lactone. cam.ac.uk This one-pot procedure has been successfully used to synthesize OdDHL with good yields (e.g., 79%) and excellent enantiomeric purity (>99% e.e.). cam.ac.uk

Variations of this core methodology allow for the creation of a diverse library of analogues by modifying the acyl chain. frontiersin.orgnih.gov For instance, different fatty acids or their corresponding acid chlorides can be used as starting materials to produce AHLs with varying chain lengths and modifications. frontiersin.orgnih.gov Other synthetic strategies have been developed to produce analogues where other parts of the molecule are altered, such as replacing the homoserine lactone ring with a homocysteine thiolactone or other heterocyclic structures to explore structure-activity relationships. nih.govmdpi.com The synthesis of stable isotope-labeled AHLs, for example by incorporating deuterium, has also been achieved, providing essential standards for quantification by isotope dilution mass spectrometry. rsc.org

Table 1: Examples of Synthetic Routes for AHLs

Target CompoundKey ReagentsGeneral MethodYieldReference
N-(3-oxododecanoyl)-L-homoserine lactone (OdDHL)Dodecanoyl chloride, Meldrum's acid, (S)-α-amino-γ-butyrolactone hydrobromideOne-pot reaction via an acyl-Meldrum's acid adduct79% cam.ac.uk
N-(3-oxooctanoyl)-L-homoserine lactone (OOHL)Octanoyl chloride, Meldrum's acid, (S)-α-amino-γ-butyrolactone hydrobromideOne-pot reaction via an acyl-Meldrum's acid adduct83% cam.ac.uk
N-acyl homocysteine thiolactonesAcyl chlorides, DL-homocysteine thiolactone hydrochlorideCoupling reaction5-70% nih.govnih.gov
Deuterium-labeled AHLsDeuterated aliphatic aldehydes, D2OBase-catalyzed exchange followed by synthesisN/A rsc.org

Analytical Techniques for Detection and Quantification

A range of analytical methods, often used in combination, are employed for the reliable detection and quantification of OdDHL in various biological and environmental matrices. nih.gov These techniques vary in their sensitivity, specificity, and throughput.

High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS), is a powerful and conventional technique for the separation, identification, and quantification of OdDHL. nih.govnih.govnih.govresearchgate.net This method offers high specificity and sensitivity, allowing for the analysis of complex samples like bacterial culture supernatants and clinical specimens. nih.govresearchgate.net

The most common approach utilizes reverse-phase chromatography, typically with a C18 column. ut.ac.irresearchgate.net Separation is achieved by applying a gradient of a mobile phase, commonly consisting of acetonitrile (B52724) and water, often acidified with a small amount of acid like phosphoric or acetic acid. ut.ac.irresearchgate.net

For detection, mass spectrometry with positive electrospray ionization (+ESI) is standard. nih.govresearchgate.net OdDHL is identified based on its specific retention time and the exact mass of its protonated molecule ([M+H]⁺). nih.gov Tandem mass spectrometry (MS/MS) further enhances specificity by monitoring the fragmentation of the parent ion into characteristic product ions, such as the lactone ring fragment at m/z 102.055. nih.gov This non-targeted approach allows for the identification of known, unexpected, and even novel AHLs. nih.gov The development of chiral HPLC methods has also enabled the separation and analysis of D- and L-enantiomers of AHLs. nih.gov

Table 2: HPLC Method Parameters for AHL Analysis

ParameterDescriptionExampleReference
Column Stationary phase used for separationReverse-phase C18 ut.ac.irresearchgate.net
Mobile Phase Solvents used to elute the analyteAcetonitrile/Water with 0.1% Phosphoric Acid ut.ac.ir
Detection Method for identifying and quantifying the analyteMass Spectrometry (ESI-MS, MS/MS) nih.govnih.gov
Limit of Detection (LOD) Lowest concentration that can be reliably detectedAs low as 1 ppb (LC-MS/MS) nih.gov

Gas Chromatography–Mass Spectrometry (GC-MS)

Gas Chromatography coupled with Mass Spectrometry (GC-MS) provides a rapid and selective method for the analysis of AHLs, including OdDHL. nih.govrsc.org A key advantage of GC-MS is that it can often be performed without prior chemical derivatization of the AHL molecules. nih.gov

During analysis, AHLs are separated based on their volatility and interaction with the GC column. In the mass spectrometer, electron ionization typically produces a characteristic fragmentation pattern for AHLs. nih.gov A prominent and highly abundant fragment ion at a mass-to-charge ratio (m/z) of 143 is consistently observed, which corresponds to the protonated acyl-homoserine moiety and serves as a diagnostic marker for identifying AHLs in samples. nih.gov Other minor peaks may also be present. nih.gov By using selected ion monitoring (SIM) mode focused on m/z 143, the presence of AHLs in complex extracts can be confirmed with high selectivity. nih.gov While LC-MS/MS is often more sensitive, GC-MS/MS can provide better enantioselectivity for smaller AHLs. nih.gov

Thin-Layer Chromatography (TLC) combined with a biological detection system is a widely used, cost-effective, and straightforward method for screening bacterial extracts for the presence of AHLs. nih.govresearchgate.net This technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase. frontiersin.org

For AHL analysis, C18-coated reversed-phase TLC plates are typically used. frontiersin.orgresearchgate.net The bacterial extract, along with synthetic AHL standards, is spotted onto the plate, which is then developed in a solvent system, commonly a methanol-water mixture (e.g., 60:40 v/v). frontiersin.orgresearchgate.net After separation, the plate is dried and overlaid with a soft agar (B569324) suspension of a specific AHL biosensor strain. oup.com

The biosensor is a bacterium engineered to produce a detectable signal, such as a pigment or light, in the presence of AHLs. oup.comresearchgate.net Commonly used biosensors include Chromobacterium violaceum CV026, which produces a purple violacein (B1683560) pigment, and Agrobacterium tumefaciens NTL4(pZLR4), which expresses β-galactosidase, leading to a blue color with the substrate X-Gal. oup.comresearchgate.net The presence of an AHL is indicated by a colored spot on the chromatogram. researchgate.net While TLC cannot unambiguously identify a compound, the migration distance (Rf value) of the unknown spot can be compared to that of the standards to tentatively assign its structure. nih.govoup.com

Whole-cell biosensors are engineered microorganisms that serve as highly sensitive and specific detectors for AHLs. nih.govresearchgate.net These systems are fundamental tools for both quantifying AHL activity and screening for new quorum sensing molecules or inhibitors. acs.orgresearchgate.net

A typical whole-cell biosensor consists of a host bacterium (often E. coli or Agrobacterium tumefaciens) that lacks its own AHL production but is engineered to contain two key genetic components: a receptor protein (a LuxR homologue) that recognizes specific AHLs, and a reporter gene system that is activated by the AHL-receptor complex. researchgate.netnih.gov The reporter genes produce an easily measurable output, such as bioluminescence (luxCDABE genes), fluorescence (Green Fluorescent Protein), or a colorimetric change (lacZ gene). researchgate.netacs.org

When the biosensor is exposed to a sample containing the target AHL, the molecule diffuses into the cell, binds to the receptor protein, and triggers the transcription of the reporter gene, generating a signal. researchgate.net The intensity of the signal is proportional to the concentration of the AHL, allowing for quantification. nih.gov Various biosensors have been developed with different specificities and sensitivities. For example, the A. tumefaciens(pAHL-Ice) biosensor is among the most sensitive, capable of detecting certain AHLs at concentrations as low as 10⁻¹² M. nih.gov These biosensors can be used in liquid assays or as overlays in TLC bioassays. oup.comacs.org

Table 3: Common Whole-Cell Biosensor Systems for AHL Detection

Biosensor StrainReceptorReporter SystemSignalDetection RangeReference
Agrobacterium tumefaciens NTL4(pZLR4)TraRtraI::lacZBlue color (X-Gal)Broad (C6-C12 AHLs) oup.com
Chromobacterium violaceum CV026CviRViolacein synthesis genesPurple pigmentShort chains (C4, C6-HSL) researchgate.net
E. coli [pSB401]LuxRluxI::luxCDABEBioluminescenceC4-C12, 3-oxo-C4-C14 AHLs researchgate.net
A. tumefaciens(pAHL-Ice)TraRtraG::inaZ (ice nucleation)Ice nucleationDown to 10⁻¹² M nih.gov

In Vitro Cell Culture Models for Host-Pathogen Interaction Studies

In vitro cell culture models are indispensable for dissecting the molecular interactions between this compound and host cells. OdDHL, the primary quorum sensing signal molecule for the opportunistic pathogen Pseudomonas aeruginosa, is known to modulate host immune responses and other cellular functions. nih.govacs.orgyoutube.com Cell culture systems provide a controlled environment to study these effects at the cellular and molecular level.

Researchers use a variety of eukaryotic cell lines to model different aspects of infection. For example, human lung epithelial cells and fibroblasts are used to study the inflammatory response in the context of lung infections. caymanchem.com Studies have shown that OdDHL can stimulate these cells to produce pro-inflammatory cytokines like Interleukin-8 (IL-8), a response regulated by transcription factors such as NF-κB and Activator Protein-2. caymanchem.com

Models using immune cells, such as bone marrow-derived dendritic cells or peripheral blood mononuclear cells, are employed to investigate the immunomodulatory effects of OdDHL. researchgate.net Furthermore, the influence of OdDHL on the physical properties of the plasma membrane has been studied using various cell lines, revealing that it can alter lipid-ordered domains, also known as lipid rafts. nih.gov To study the dynamics of quorum sensing between bacterial communities, specialized in vitro models have been fabricated, such as arrays of microchambers in hydrogels like poly(ethylene glycol) diacrylate (PEGDA), which allow for the study of signaling gradients and their effect on nearby bacterial growth. acs.org These diverse cell culture models are critical for understanding how bacterial communication molecules directly influence host cell physiology and contribute to the pathogenesis of infections. news-medical.net

Molecular Biology Techniques for Gene Expression Analysis (e.g., RT-PCR, Western Blot)

The analysis of gene and protein expression is fundamental to understanding the cellular responses to this compound. Techniques such as Reverse Transcription-Polymerase Chain Reaction (RT-PCR) and Western Blotting are instrumental in these investigations.

Reverse Transcription-Polymerase Chain Reaction (RT-PCR)

RT-PCR is a sensitive method used to detect and quantify messenger RNA (mRNA) levels, providing insights into gene expression. In studies of this compound, real-time PCR has been employed to measure the mRNA levels of various genes. For instance, in lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophages, quantitative real-time PCR was used to quantify the mRNA levels of Interleukin-10 (IL-10) and the housekeeping gene, actin. nih.gov This technique demonstrated that N-(3-oxododecanoyl)-L-homoserine lactone can amplify the production of the anti-inflammatory cytokine IL-10. nih.gov

In another study using LS174T intestinal goblet cells, real-time PCR was utilized to evaluate the effects of the compound on genes related to apoptosis and cell proliferation. nih.gov The results from this analysis revealed significantly altered expression levels of these genes, indicating that the compound can modulate mitochondrial function and suppress proliferation in these cells. nih.gov

Western Blot

Western Blot analysis is a widely used technique to detect and quantify specific proteins in a sample. This method has been crucial in elucidating the protein-level changes induced by this compound. For example, Western blotting has been used to show the activation of Caspase 3, a key protein in the apoptotic pathway, in response to the compound. nih.gov Densitometry analysis of the Western blot results can provide a relative quantification of the protein levels. nih.gov

Furthermore, Western blot analysis has been instrumental in studying mitochondrial-related events. In mouse embryonic fibroblasts treated with the compound, Western blotting was used to determine the amounts of cytochrome c and Tom20 in whole-cell extracts and cytosolic fractions. researchgate.net This allowed researchers to track the release of cytochrome c from the mitochondria into the cytosol, a hallmark of apoptosis. researchgate.net

Table 1: Application of Molecular Biology Techniques in this compound Research

Technique Cell Type Target Analyzed Key Finding
RT-PCR RAW264.7 macrophages IL-10 mRNA Amplifies production of the anti-inflammatory cytokine IL-10. nih.gov
RT-PCR LS174T goblet cells Apoptosis and proliferation-related genes Alters expression levels, suppressing proliferation. nih.gov
Western Blot THP-1 cells Caspase 3 Induces activation of Caspase 3 at certain concentrations. nih.gov
Western Blot Mouse Embryonic Fibroblasts Cytochrome c, Tom20 Shows release of cytochrome c from mitochondria. researchgate.net

Advanced Imaging Techniques (e.g., Live Cell Imaging, TEM for Mitochondrial Analysis)

Advanced imaging techniques provide a visual understanding of the dynamic cellular processes affected by this compound, with a particular focus on mitochondrial morphology and function.

Live Cell Imaging

Live cell imaging allows for the observation of cellular events in real-time within living cells. This technique has been pivotal in demonstrating the impact of this compound on mitochondrial dynamics. Using fluorescence live-cell imaging, researchers have observed that treatment with this compound induces the fragmentation of mitochondrial networks in both fibroblasts and intestinal epithelial cells. frontiersin.orgnih.gov This is characterized by a decrease in mitochondrial size and an increase in the number of smaller organelles. frontiersin.org

Transmission Electron Microscopy (TEM) for Mitochondrial Analysis

Transmission Electron Microscopy (TEM) offers high-resolution imaging of the ultrastructure of cells and organelles. In the context of this compound studies, TEM has been essential for analyzing detailed changes in mitochondrial morphology. TEM analysis has revealed that the compound causes disruption of the cristae and the inner mitochondrial membrane ultrastructure. frontiersin.orgnih.gov These structural alterations are indicative of mitochondrial dysfunction. frontiersin.org High-resolution TEM has provided clear visual evidence of these changes in both fibroblasts and intestinal epithelial cells. nih.gov

Table 2: Advanced Imaging Techniques in the Study of this compound

Technique Cell Type Observation Significance
Live Cell Imaging Fibroblasts, Intestinal Epithelial Cells Mitochondrial network fragmentation. frontiersin.orgnih.gov Demonstrates dynamic changes in mitochondrial morphology in real-time.
Transmission Electron Microscopy (TEM) Fibroblasts, Intestinal Epithelial Cells Disruption of cristae and inner mitochondrial membrane ultrastructure. frontiersin.orgnih.gov Provides high-resolution evidence of mitochondrial damage.

Future Directions and Research Gaps in N 3 Oxododecanoyl D Homoserine Lactone Research

Elucidation of Undiscovered Host Receptors and Binding Mechanisms

While the bacterial receptor LasR is the canonical target of 3-oxo-C12-HSL, the molecule is known to permeate mammalian cell membranes and interact with various host proteins, a phenomenon termed inter-kingdom signaling. nih.govnih.gov This interaction can modulate host immune responses and other cellular processes. nih.gov However, the full spectrum of host receptors and the precise mechanisms of these interactions remain largely uncharacterized, representing a significant research gap.

Future research must focus on identifying and validating these non-canonical receptors. Several eukaryotic proteins have been proposed as targets for 3-oxo-C12-HSL, but a comprehensive understanding is lacking. Elucidating these binding partners is critical for understanding the molecule's immunomodulatory effects, such as the suppression of pro-inflammatory cytokines like TNF-α and the amplification of anti-inflammatory cytokines like IL-10. nih.gov

Table 1: Known and Investigated Eukaryotic Targets for N-(3-oxododecanoyl)-homoserine lactone

Receptor/Target Host System/Cell Type Observed Effect Citation
Peroxisome proliferator-activated receptors (PPARs) Nuclear receptors in various host cells Modulates DNA binding and transcription of NF-κB-dependent genes. nih.gov
IQ motif containing GTPase activating protein 1 (IQGAP1) Leukocytes Serves as a scaffolding protein potentially mediating downstream signaling. nih.govnih.gov
Bitter taste receptor T2R38 Immune and epithelial cells Mediates anti-inflammatory effects and triggers calcium release. nih.govnih.gov
Tumor necrosis factor receptor 1 (TNFR1) Host immune cells Insertion into lipid-ordered domains leads to receptor trimerization and apoptosis. nih.gov

A deeper investigation into how 3-oxo-C12-HSL interacts with these targets at a molecular level is necessary. This includes mapping binding sites, determining binding affinities, and understanding the conformational changes that lead to downstream signaling events. Such knowledge is fundamental to explaining its diverse effects on host cells, from inducing apoptosis in macrophages to altering gene expression in epithelial cells. nih.govresearchgate.net

Comprehensive Understanding of N-(3-oxododecanoyl)-D-homoserine lactone's Role in Polymicrobial Interactions

Research has shown that 3-oxo-C12-HSL can affect both Gram-negative and Gram-positive bacteria. For instance, it can be recognized by LuxR-type receptors in other species, like Burkholderia thailandensis, potentially altering their gene expression. asm.org In the case of Gram-positive bacteria such as Staphylococcus aureus, exposure to 3-oxo-C12-HSL has been shown to alter the expression of virulence factors. researchgate.net These interactions highlight a complex regulatory network where 3-oxo-C12-HSL can have beneficial effects for the producing organism by modulating its competitors.

A significant research gap lies in moving from in vitro, dual-species studies to more complex, multi-species models that better represent natural environments. Future studies should aim to:

Identify the full range of bacterial species that respond to 3-oxo-C12-HSL.

Determine the specific genes and pathways affected in these neighboring microbes.

Even within P. aeruginosa populations, the role of 3-oxo-C12-HSL is complex. In surface-grown cultures, it can accumulate to high levels and regulate gene expression even in cells that lack the LasR receptor, highlighting its role in shaping community-level responses. asm.orgasm.org

Exploration of Novel this compound-Mediated Biological Functions

The known functions of 3-oxo-C12-HSL are expanding beyond the regulation of classic virulence factors. Emerging evidence suggests its involvement in a variety of other biological processes, both within the bacterial population and in the host. For example, studies have indicated that 3-oxo-C12-HSL may play a role in the breast tumor microenvironment. Pseudomonas species, which produce this molecule, are found within breast tissue, and 3-oxo-C12-HSL has been shown to affect the viability of breast cancer cells in vitro. nih.gov

Another novel area of investigation is its effect on wound healing. One study found that 3-oxo-C12-HSL could accelerate cutaneous wound healing in rats by promoting the differentiation of fibroblasts into myofibroblasts, which are crucial for wound contraction. oup.com This is paradoxical to its role as a virulence factor and suggests a highly context-dependent functionality.

Furthermore, 3-oxo-C12-HSL can trigger the unfolded protein response (UPR) in macrophages, which in turn can inhibit inflammatory responses induced by lipopolysaccharide (LPS). nih.gov This represents a potential mechanism for immune evasion by P. aeruginosa. nih.gov A related molecule, 3-oxo-C12:2-HSL, found in the human gut, has been shown to exert anti-inflammatory effects by inhibiting the JAK-STAT pathway, suggesting that similar molecules may play roles in maintaining gut homeostasis. nih.gov

Future research should systematically explore these novel functions to build a more complete picture of 3-oxo-C12-HSL's biological impact. This includes investigating its role in different host niches and disease states beyond canonical infections.

Refinement of Quorum Quenching Strategies for Therapeutic Development

Disrupting quorum sensing, a strategy known as quorum quenching (QQ), is a promising anti-virulence therapeutic approach. nih.govnih.gov By targeting 3-oxo-C12-HSL signaling, it may be possible to attenuate P. aeruginosa pathogenicity without exerting the selective pressure that leads to traditional antibiotic resistance. frontiersin.org Current QQ strategies fall into several categories:

Enzymatic Degradation: Using enzymes like lactonases (e.g., AiiA) or acylases to break down 3-oxo-C12-HSL. nih.govnih.gov

Receptor Inhibition: Developing small molecules that act as antagonists, binding to the LasR receptor to block its activation by 3-oxo-C12-HSL. nih.govnih.gov

Signal Sequestration: Using antibodies or other binding proteins to neutralize the signaling molecule before it reaches its receptor. frontiersin.org

While many potential quorum quenching inhibitors (QSIs) have been identified, their clinical application remains distant. nih.gov A key research gap is the development of more potent, specific, and stable QQ agents. Many current inhibitors lack the required efficacy or have off-target effects. Furthermore, the potential for bacteria to develop resistance to QSIs, for instance through mutations in efflux pumps, is a concern that needs thorough investigation. nih.gov

Future work should focus on refining these strategies. Combination therapies, using a QQ enzyme to degrade the signal and a QSI to block the receptor, have shown enhanced efficacy in laboratory models and represent a promising direction. nih.gov For example, the enzyme AiiA can degrade 3-oxo-C12-HSL, thereby reducing the amount of a competitive inhibitor needed to block the remaining signaling pathways. nih.gov The development of broad-spectrum QQ enzymes or "super-quenching" enzymes with exceptionally high catalytic efficiency is another important goal. frontiersin.org

Table 2: Selected Quorum Quenching Strategies Targeting N-(3-oxododecanoyl)-homoserine lactone

Strategy Type Example Agent Mechanism of Action Citation
Enzymatic Degradation AiiA Lactonase Hydrolyzes the lactone ring of the HSL molecule. nih.govnih.gov
Receptor Antagonist Furvina Interacts with the LasI/LasR system to inhibit signaling. nih.gov
Receptor Antagonist V-06-018 Inhibits 3-oxo-C12-HSL signal reception. nih.gov
Signal Sequestration Human single-chain variable fragments (HuscFvs) Binds to and neutralizes 3-oxo-C12-HSL, preventing HSL-mediated apoptosis. frontiersin.org

Advanced Modeling and Simulation of this compound Dynamics in Biological Systems

Computational approaches are becoming increasingly vital for understanding the complex dynamics of 3-oxo-C12-HSL. Molecular docking and molecular dynamics (MD) simulations have been used to analyze the interaction between 3-oxo-C12-HSL and its LasR receptor. biorxiv.org These studies provide insights into the binding modes and conformational changes that are crucial for receptor activation. biorxiv.org Such in silico methods can also accelerate the discovery and design of new QSIs by predicting how potential drug candidates might interact with the target receptor. nih.gov

However, current models are often limited to single protein-ligand interactions. A significant future direction is the development of more advanced, multi-scale models that can simulate the behavior of 3-oxo-C12-HSL in entire biological systems. This would involve integrating data on its synthesis, diffusion across membranes, interaction with multiple bacterial and host receptors, and degradation.

These advanced simulations could help to:

Predict the concentration gradients of 3-oxo-C12-HSL within a complex environment like a biofilm.

Model the outcomes of polymicrobial interactions mediated by this signal.

Simulate the systemic effects of QQ therapies on both the pathogen and the host.

Identify key parameters that determine the switch between different biological functions (e.g., virulence vs. wound healing).

By combining experimental data with sophisticated computational modeling, researchers can gain a more holistic understanding of the role of 3-oxo-C12-HSL and better predict the consequences of therapeutic interventions.

Q & A

Basic Research Questions

Q. What experimental methods are used to detect and quantify 3-oxo-C12-HSL in bacterial cultures?

  • Methodology :

  • Biosensors : Use E. coli or P. aeruginosa reporter strains with plasmid-borne transcriptional fusions (e.g., lasB-lacZ) to detect AHL activity .
  • HPLC and Mass Spectrometry : Extract AHLs from culture supernatants using organic solvents (e.g., ethyl acetate), separate via reverse-phase HPLC, and confirm structures via tandem mass spectrometry (MS/MS) or NMR .
  • Critical Considerations : Account for pH-dependent lactonolysis; acidify samples to pH 2.0 to stabilize the lactone ring before analysis .

Q. How do pH and temperature affect the stability of 3-oxo-C12-HSL in vitro?

  • Key Findings :

  • pH : The lactone ring hydrolyzes to the carboxylate form at neutral/alkaline pH (t1/2 ~2 hours at pH 7.4, 37°C). Acidification (pH <3.0) reverses this reaction, regenerating the active lactone .
  • Temperature : Higher temperatures (37°C vs. 22°C) accelerate ring opening. For long-term storage, freeze aliquots at -20°C in acidic buffers .
  • Methodological Tip : Use low-pH buffers (e.g., 0.1% formic acid) during extraction to minimize degradation.

Q. What is the role of 3-oxo-C12-HSL in P. aeruginosa quorum sensing (QS) systems?

  • Mechanism :

  • 3-oxo-C12-HSL binds LasR, activating transcription of virulence genes (e.g., lasB elastase, toxA). Threshold concentration for half-maximal activation is ~1 µM .
  • Experimental Validation : Use lasI (synthase) and lasR (receptor) knockout mutants to dissect QS pathways. Complement with plasmid-borne lasR under inducible promoters (e.g., lacUV5) to bypass endogenous regulation .

Advanced Research Questions

Q. How does 3-oxo-C12-HSL interact with other QS signals (e.g., C4-HSL, PQS) to regulate virulence?

  • Cross-Talk Mechanisms :

  • 3-oxo-C12-HSL (Las system) induces rhlI, which synthesizes C4-HSL (Rhl system), creating a hierarchical regulatory network .
  • The Pseudomonas quinolone signal (PQS) further modulates lasB expression, independent of AHLs .
  • Experimental Design : Use dual-reporter strains (e.g., lasB-gfp and rhlA-mCherry) to monitor simultaneous activation. Combine with exogenous AHLs (10–50 µM) to test synergies/antagonisms .

Q. What enzymatic and non-enzymatic pathways degrade 3-oxo-C12-HSL in microbial communities?

  • Degradation Pathways :

  • Non-Enzymatic : Lactonolysis dominates in alkaline environments (e.g., mammalian tissues). Acidification (pH 2.0) reverses this process .
  • Enzymatic : Rhodococcus erythropolis W2 degrades 3-oxo-C12-HSL via (i) oxidoreductase activity (reducing 3-oxo to 3-hydroxy) and (ii) amidolysis (cleaving the acyl side chain). Use LC-MS to track degradation products .
  • Ecological Implication : Co-culture P. aeruginosa with AHL-degrading bacteria (e.g., Rhodococcus) to study competitive QS interference .

Q. How does 3-oxo-C12-HSL modulate host immune responses in experimental models?

  • Immunomodulatory Effects :

  • At 10 µM, 3-oxo-C12-HSL promotes regulatory T-cell induction in human dendritic cells, suppressing Th1/Th17 responses .
  • In Vivo Models : Apply 10 µM 3-oxo-C12-HSL topically to full-thickness wounds in hyperglycemic rats; assess epithelialization rates via histology and cytokine profiling (e.g., IL-10, TGF-β) .
  • Caution : Dose-dependent effects occur; >50 µM may induce pro-inflammatory responses .

Data Contradictions and Resolutions

  • Contradiction : Early studies suggested 3-oxo-C12-HSL alone activates lasB in lasR mutants under strong promoters (e.g., lacUV5), but later work identified a second factor (N-butyryl-HSL) required under native lasR promoters .

    • Resolution : Use strain-specific controls (e.g., PAO-JP2, a lasI rhlI double mutant) and supplement with purified AHLs to isolate signaling effects .
  • Contradiction : While 3-oxo-C12-HSL is stable in acidic lab conditions, its rapid degradation in vivo complicates therapeutic applications.

    • Resolution : Develop synthetic analogs with modified acyl chains (e.g., phenyl substitutions) to enhance stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.